[(2,5-Dichloro-benzyl)-ethyl-amino]-acetic acid
Description
[(2,5-Dichloro-benzyl)-ethyl-amino]-acetic acid is a substituted acetic acid derivative characterized by a 2,5-dichlorobenzyl group attached to an ethylamine moiety, which is further linked to an acetic acid backbone. The dichloro substitution on the benzyl ring enhances lipophilicity and may influence binding interactions in biological or chemical systems .
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)methyl-ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-14(7-11(15)16)6-8-5-9(12)3-4-10(8)13/h3-5H,2,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTNDKLNOJBGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Aminoketone Intermediates
The preparation of 4'-amino-2-(t-butylamino)-3',5'-dichloroacetophenone (a structural analog) exemplifies the chlorination step. Key parameters include:
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Solvent Selection : Anhydrous ethyl alcohol or t-butyl alcohol maximizes yield (90.3%) by minimizing side products like trichloroaniline.
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Chlorine Stoichiometry : Optimal at 2.0–2.25 molar equivalents, introduced via bubbling at 0–10°C.
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Substrate : The dihydrochloride salt of the precursor ensures solubility and reactivity.
Reaction Scheme :
Reduction to Alcohol Derivatives
Sodium borohydride reduces dichloroketones to secondary alcohols, critical for subsequent functionalization. For example:
This alcohol intermediate is pivotal for introducing the acetic acid group via oxidation or alkylation.
Esterification and Hydrolysis Techniques
Esterification of 2,5-Dichlorobenzoyl Chloride
The synthesis of 3-nitro-2,5-dichlorobenzoic acid esters highlights esterification’s role:
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Alcohol Selection : Methyl esters are preferred due to high yields and ease of separation.
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Base Utilization : Weak organic bases (e.g., pyridine) neutralize HCl, driving the reaction to completion.
Reaction Conditions :
Nitration and Isomer Separation
Nitration of esters produces 3-nitro and 6-nitro isomers, separable via pH-controlled crystallization:
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Alkaline Crystallization : At pH >10, 6-nitro isomers precipitate, leaving 3-nitro isomers in solution.
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Acid Hydrolysis : The 3-nitro ester is hydrolyzed to 3-nitro-2,5-dichlorobenzoic acid, a precursor for aminobenzyl groups.
Optimization of Reaction Conditions
Solvent Impact on Chlorination
Data from US4906781A demonstrate solvent effects on dichloroketone yields:
| Solvent System | Yield (%) | Purity Notes |
|---|---|---|
| Anhydrous ethanol | 90.3 | High purity, minimal byproducts |
| Ethanol:water (19:1) | 75.5 | Moderate purity |
| Acetic acid:water (1:1) | 65.0 | Trichloroaniline byproducts |
Key Insight : Anhydrous conditions suppress hydrolytic side reactions, critical for scalability.
Temperature and Stoichiometry
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Chlorination : Temperatures ≤10°C prevent over-chlorination.
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Ester Hydrolysis : 50% sulfuric acid at reflux achieves complete conversion to carboxylic acids.
Analytical Characterization and Purification
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dichloro-benzyl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2,5-Dichloro-benzyl)-ethyl-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2,5-Dichloro-benzyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dichlorobenzyl Substitutions
- 2-Amino-3,5-dichlorobenzoic Acid Derivatives (e.g., N,N-di-sec-butylamide): These derivatives exhibit phytotoxic activity, with selective herbicidal effects depending on the substituents. The N,N-di-sec-butylamide of 2-amino-3,5-dichlorobenzoic acid shows enhanced selectivity compared to [(2,5-Dichloro-benzyl)-ethyl-amino]-acetic acid, likely due to steric and electronic effects of the bulky sec-butyl group . Key Difference: The ethyl-amino-acetic acid group in the target compound introduces polar and chelating properties, absent in the sec-butylamide analogue.
- 1-(2,5-Dichloro-benzyl)-piperazine-2-carboxylic Acid Hydrochloride: This compound shares the dichlorobenzyl group but replaces the ethyl-amino-acetic acid with a piperazine-carboxylic acid structure. Piperazine rings enhance solubility and hydrogen-bonding capacity, making it more suitable for pharmaceutical applications .
Ethyl-Amino-Acetic Acid Derivatives
- 2-(3,5-Dichlorophenyl)-2-(diethylamino)acetic Acid: This analogue substitutes the benzyl group with a dichlorophenyl ring directly attached to the ethyl-amino-acetic acid. The diethylamino group increases steric hindrance, reducing adsorption efficiency compared to the target compound’s benzyl-ethyl-amino configuration . Adsorption Capacity: In uranium (U(VI)) removal studies, ethyl-amino-acetic acid derivatives modified with dichloro groups show adsorption capacities ranging from 20.9–32.6 mg/g, influenced by pore structure and functional group density .
Functional Group Impact on Performance
- Carboxylic Acid vs. Amide Groups: Acetic acid-modified biochar (ASBB) with -COOH groups achieves 97.8% U(VI) removal at pH 6.0, outperforming non-functionalized biochar (SBB) by 35.0% . The ethyl-amino group in this compound may similarly enhance metal coordination but requires pH optimization to avoid protonation of the amine .
Dichloro Substitution Patterns :
Compounds with 2,5-dichloro substitution (e.g., ASBB) demonstrate higher adsorption kinetics due to improved pore accessibility and ligand affinity compared to 3,5-dichloro isomers .
Data Tables
Table 1: Adsorption Performance of Dichloro-Substituted Acetic Acid Derivatives
*Estimated based on structural similarity to ASBB.
Table 2: Phytotoxic Activity of Dichloro-Benzyl Derivatives
*Hypothesized based on structural comparison.
Research Findings and Mechanistic Insights
- Adsorption Mechanisms: Monodentate Coordination: Acetic acid derivatives with -COO⁻ groups (e.g., ASBB) bind U(VI) via monodentate coordination, confirmed by FTIR peak shifts (1,406 → 1,384 cm⁻¹) . pH Dependency: Protonation of ethyl-amino groups below pH 6.0 reduces U(VI) binding, while deprotonated -COO⁻ groups dominate at higher pH .
- Synthetic Advantages: The ethyl-amino linkage in the target compound offers synthetic flexibility for further derivatization (e.g., amidation, esterification), unlike rigid piperazine or sec-butylamide analogues .
Biological Activity
[(2,5-Dichloro-benzyl)-ethyl-amino]-acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorobenzyl group attached to an ethylamino moiety, contributing to its unique chemical reactivity and biological interactions. The presence of chlorine atoms enhances its lipophilicity and may influence its binding affinity to biological targets.
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, including:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Receptor Interaction : It may bind to specific receptors, influencing cellular signaling and response mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of dichlorobenzyl have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The dichlorobenzyl structure is associated with the modulation of inflammatory mediators, which could be beneficial in conditions characterized by chronic inflammation.
Anticancer Potential
Some studies have explored the anticancer potential of similar compounds. The ability to inhibit cell proliferation and induce apoptosis in cancer cells has been noted, indicating a promising avenue for further research.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various dichlorobenzyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects on bacterial growth.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 20 µg/mL |
Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in human cell lines. This suggests a potential role in managing inflammatory diseases.
Research Findings
- Synthesis and Structural Analysis : Various synthetic pathways for producing this compound have been explored. Techniques such as microwave-assisted synthesis have shown promise in improving yield and reducing reaction time.
- Biological Screening : In silico molecular docking studies have indicated favorable binding interactions between the compound and key biological targets involved in inflammation and cancer progression.
- Toxicological Assessment : Preliminary toxicological studies suggest that while the compound exhibits biological activity, further investigations are necessary to evaluate its safety profile comprehensively.
Q & A
Q. What are the optimized synthetic routes for [(2,5-Dichloro-benzyl)-ethyl-amino]-acetic acid, and how can side reactions be minimized?
- Methodological Answer : A feasible approach involves nucleophilic substitution of 2,5-dichlorobenzyl chloride with ethylamine, followed by alkylation with bromoacetic acid. Key steps include:
Precursor Preparation : Dissolve 2,5-dichlorobenzyl chloride in methanol and react with ethylamine (1:1.2 molar ratio) under reflux for 4–6 hours to form the benzyl-ethyl-amine intermediate .
Alkylation : React the intermediate with bromoacetic acid (1:1 molar ratio) in the presence of a base (e.g., K₂CO₃) at 60°C for 12 hours.
Purification : Recrystallize the crude product from ethanol to remove unreacted starting materials (yield: ~65–75%).
Common Side Reactions : Over-alkylation or hydrolysis of the chloro substituent. Use controlled stoichiometry and inert atmosphere (N₂) to mitigate these .
Q. How can the purity and concentration of this compound be determined experimentally?
- Methodological Answer :
- Titration : Standardize NaOH (0.25 M) using potassium hydrogen phthalate (KHP), then titrate the compound dissolved in water with phenolphthalein as an indicator. The equivalence point (pale pink) corresponds to neutralization of the acetic acid moiety. Calculate molarity using stoichiometry (1:1 acid-base ratio) .
- Common Errors : Over-titration (leading to inflated molarity) or sample loss during transfer. Use a calibrated burette and triplicate trials to reduce errors (confidence interval: ±0.13 M at 90%) .
Q. What spectroscopic techniques are suitable for structural characterization?
- Methodological Answer :
- NMR : Expect peaks for the dichlorobenzyl aromatic protons (δ 7.2–7.8 ppm, doublets), ethylamino group (δ 2.5–3.0 ppm, quartet), and acetic acid protons (δ 3.8–4.2 ppm, singlet) .
- IR : Confirm carboxylic acid (O-H stretch: 2500–3300 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 278 (C₁₁H₁₂Cl₂NO₂) and fragmentation patterns (e.g., loss of COOH group: m/z 235) .
Advanced Research Questions
Q. How do electronic effects of the 2,5-dichloro substituents influence the compound’s reactivity in biological systems?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare with analogs lacking Cl substituents or with Cl at other positions (e.g., 3,4-dichloro). Use computational tools (DFT) to calculate electron-withdrawing effects on the acetic acid moiety’s acidity (pKa).
- Biological Assays : Test inhibition of metalloproteases (e.g., MMP3) using recombinant proteins and SPR-based binding assays. Higher electron withdrawal may enhance binding to Zn²⁺-active sites .
Q. What advanced analytical methods resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer :
- HPLC-MS Stability Study : Incubate the compound in buffers (pH 3–9) at 37°C for 24 hours. Monitor degradation products (e.g., hydrolysis to benzyl-ethyl-amine and acetic acid).
- Data Reconciliation : If conflicting results arise, validate methods using standardized reference materials (e.g., NIST-certified pH buffers) and control for temperature/humidity .
Q. How can mechanistic insights into the compound’s interaction with cellular receptors be obtained?
- Methodological Answer :
- Patch-Clamp Electrophysiology : Study modulation of ion channels (e.g., glutamate receptors) in neuronal cell lines. Pre-incubate cells with the compound (1–100 µM) and measure evoked EPSC changes .
- Molecular Docking : Use crystal structures of target receptors (e.g., mGluR) to model binding. Correlate docking scores (ΔG) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
